molecular formula C17H20FN3O4S B2384593 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzenesulfonamide CAS No. 2034526-32-2

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzenesulfonamide

Cat. No. B2384593
M. Wt: 381.42
InChI Key: RRWQWRDIXAKBGK-CTYIDZIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.42. The purity is usually 95%.
The exact mass of the compound N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action and Pharmacokinetics

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine (a prodrug of 5-FU), are utilized in cancer treatment due to their ability to interfere with DNA synthesis, leading to the inhibition of cancer cell growth. The action mechanism involves the inhibition of thymidylate synthase, an essential enzyme in the DNA replication process. Studies have also explored the pharmacokinetics of these compounds, including absorption, metabolism, and excretion, to optimize their therapeutic index and minimize toxicity (Schüller et al., 2000; Passchier et al., 2000).

Clinical Applications in Cancer Treatment

Fluoropyrimidines have a broad spectrum of clinical applications, particularly in the treatment of various cancers, including colorectal, breast, gastric, and pancreatic cancers. Clinical trials have demonstrated the efficacy of these compounds in improving survival rates and reducing tumor sizes when used as part of chemotherapy regimens (Sasako et al., 2011; Van Cutsem et al., 2001).

Pharmacogenetics and Personalized Medicine

Research into the pharmacogenetics of fluoropyrimidines aims to tailor cancer treatment based on individual genetic makeup, enhancing efficacy while minimizing adverse effects. Genetic variants in enzymes involved in fluoropyrimidine metabolism, such as dihydropyrimidine dehydrogenase (DPD) and thymidylate synthase (TYMS), have been identified as predictors of patients' response to treatment and risk of toxicity (Loganayagam et al., 2013).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-24-14-6-8-16(9-7-14)26(22,23)21-13-2-4-15(5-3-13)25-17-19-10-12(18)11-20-17/h6-11,13,15,21H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWQWRDIXAKBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzenesulfonamide

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